molecular formula C7H14N2 B3021988 (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 1127236-01-4

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane

Cat. No.: B3021988
CAS No.: 1127236-01-4
M. Wt: 126.20
InChI Key: JHJSEBFGEBLLQN-BQBZGAKWSA-N
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Description

“(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C7H14N2. It is often found as a di-trifluoro-acetic acid salt . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is unique and offers opportunities for diverse applications. The molecular weight of this compound is 354.25 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 354.25 . The molecular formula is C7H14N2.2C2HF3O2 .

Scientific Research Applications

Chemoenzymatic Synthesis and Cannabinoid Activity

The compound (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane was utilized in the chemoenzymatic synthesis of a new diazabicyclic amide from phenylacetylricinoleic acid, resulting in a molecule with significant cannabinoid activity. This synthesized compound showed promise in reducing core temperature, increasing pain perception threshold, and affecting the sleep-waking cycle in rats, without producing rewarding effects, suggesting potential therapeutic applications (López-Ortíz et al., 2010).

Pharmacokinetics and Metabolism

Another study explored the pharmacokinetics of bornaprine hydrochloride, which shares structural similarities with the this compound framework. This research focused on the biliary elimination and plasma concentration-time course in rats, providing insights into the compound's disposition and potential biomedical applications (Neidlein et al., 1989).

Antiallergic Properties

Derivatives of the bicyclo[2.2.1]heptane ring system, including the 6,6-dimethylbicyclo[3.1.1]heptane ring, which is related to the this compound structure, have been synthesized and evaluated for their PGD2 receptor antagonistic activity. These compounds have shown significant antiallergic properties, highlighting the potential of the bicyclo[2.2.1]heptane scaffold in developing new antiallergic medications (Mitsumori et al., 2003).

Mechanism of Action

Target of Action

The primary target of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane is the Biginelli reaction . This reaction involves the cyclocondensation of ethyl acetoacetate, representative aromatic aldehydes, and urea . The compound acts as an organocatalyst in this reaction .

Mode of Action

This compound and its N-methylated derivative effectively catalyze the Biginelli reaction . The reaction results in the formation of 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocycle of great importance due to its interesting biological activity . The compound favors the formation of the (S) enantiomer .

Biochemical Pathways

The Biginelli reaction is a multicomponent reaction that combines three or more reagents in a single chemical step to afford a product containing segments of the starting substrates . The product, DHPM, is a chiral compound, and the configuration at the stereogenic carbon C(4) determines its biological properties .

Pharmacokinetics

The pharmacokinetic properties of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[22The solubility of a similar compound, (1s,4s)-2-oxa-5-azabicyclo[221]heptane, is reported to be 418 mg/ml , which may give some indication of the bioavailability of this compound.

Result of Action

The result of the action of this compound is the formation of DHPMs in good yields and moderate enantioselectivities . DHPMs are known to possess biological activity and have been used as antihypertensive, antiviral, antibacterial, or anticancer agents .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the synthetic protocol for the preparation of the compound from (S)-trans-4-hydroxyproline has been optimized by the use of microwave irradiation instead of conventional heating .

Properties

IUPAC Name

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSEBFGEBLLQN-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]2C[C@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693022
Record name (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-61-7
Record name (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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